![molecular formula C15H14ClNO3 B2916370 Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate CAS No. 1097148-66-7](/img/structure/B2916370.png)
Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate
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Description
“Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate” is a chemical compound with the molecular formula C15H14ClNO3 and a molecular weight of 291.73 . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a methyl ester group, an amino group, and a chloro group . The exact spatial configuration of these groups could not be found in the available resources.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 291.73 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Labelled Compounds
Taylor et al. (1996) described the synthesis of [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, showcasing methods for preparing isotopically labelled compounds for tracing and study purposes in biochemical experiments (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
Protection Groups in Synthesis
Kukase et al. (1990) discussed the use of the 4-nitrobenzyl group as a versatile protecting group for hydroxyl functions, which can be selectively removed, demonstrating the importance of protection strategies in complex organic synthesis (Kukase, Tanaka, Toriib, & Kusumoto, 1990).
Pharmacological Activities
Antioxidant Properties
Hussain (2016) synthesized new 5-amino-1,2,4-Triazole Derivatives containing 2,6-dimethoxyphenol, demonstrating significant free-radical scavenging ability. This highlights the potential pharmacological benefits of structurally similar compounds in combating oxidative stress (Hussain, 2016).
Antibacterial Activity
Shakir, Saoud, & Hussain (2020) explored the synthesis and antibacterial activity of 2-Chloro-8-Methoxy-3-Aryl-[1,3] Benzoxazine Derivatives, indicating that compounds with benzoate structures can possess significant antibacterial properties against a variety of bacteria (Shakir, Saoud, & Hussain, 2020).
Methodological Applications
- Liquid Crystalline and Fire Retardant Molecules: Jamain, Khairuddean, & Guan-Seng (2020) reported on the synthesis of novel liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core containing Schiff base and amide linking units. This research demonstrates the diverse application potential of compounds with benzoate functionalities in materials science (Jamain, Khairuddean, & Guan-Seng, 2020).
properties
IUPAC Name |
methyl 4-[(5-chloro-2-hydroxyphenyl)methylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-20-15(19)10-2-5-13(6-3-10)17-9-11-8-12(16)4-7-14(11)18/h2-8,17-18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVPPKFGLUSYRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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